molecular formula C16H26N6 B039311 4-(哌嗪-1-基)-2,6-二(吡咯烷-1-基)嘧啶 CAS No. 111641-17-9

4-(哌嗪-1-基)-2,6-二(吡咯烷-1-基)嘧啶

货号 B039311
CAS 编号: 111641-17-9
分子量: 302.42 g/mol
InChI 键: XTPTVAPEXHUUDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” is a compound with the molecular formula C12H19N5 . It is a derivative of pyrimidine, a molecule that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be studied using various methods. For example, the synthesis of similar compounds involved reactions with piperazine and potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be determined using various analytical techniques. The compound has a molecular weight of 233.32 .

科学研究应用

  1. 偏头痛治疗:该化合物作为 α 亚型选择性 5-HT-1D 受体激动剂,显示出具有更少副作用的偏头痛治疗潜力 (Habernickel, 2001).

  2. 炎症性疾病:该化合物的变体已被发现是炎症性半胱天冬酶的有效非竞争性抑制剂,可以靶向自身免疫性和炎症性疾病 (Kent et al., 2016).

  3. 嘧啶衍生物的合成:它促进了 5-氨甲基取代嘧啶衍生物的合成,在科学研究中很有用 (Meshcheryakova et al., 2014).

  4. 帕金森病研究:哌嗪和 (R)-2-(氨甲基)吡咯烷的衍生物是有效的腺苷 A(2a) 受体拮抗剂,一些类似物在帕金森病小鼠模型中显示出口服活性 (Vu et al., 2004).

  5. 抗癌活性:哌嗪-2,6-二酮衍生物在各种癌症模型中表现出显着的抗癌活性 (Kumar et al., 2013).

  6. 降压和抗心律失常作用:具有 3-(4-芳基哌嗪-1-基)丙基部分的新型 1-取代吡咯烷-2-酮和吡咯烷衍生物显示出强大的抗心律失常和降压活性 (Malawska et al., 2002).

  7. 抗菌活性:包括那些与 4-(嘧啶-2-基)哌嗪-1-碳二硫酸酯相关的新的二硫代氨基甲酸酯衍生物显示出很高的抗菌活性 (Yurttaş et al., 2016).

  8. 2 型糖尿病治疗:衍生物 PF-00734200 是一种有效、选择性、口服活性二肽基肽酶 IV 抑制剂,具有作为 2 型糖尿病新治疗方法的潜力 (Ammirati et al., 2009).

未来方向

The future directions for research on “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” could include further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy in relevant models.

属性

IUPAC Name

4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPTVAPEXHUUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561916
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

CAS RN

111641-17-9
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrrolidine (80 g) in THF (500 ml) is chilled in an ice water bath and stirred mechanically under nitrogen. With a syringe pump of 2,4,6-trichloropyrimidine (50 g) is added over 35 minutes. The reaction is stirred in the ice bath for 1 hour and is then warmed to 20°-25° over 4 h. Pyridine (100 ml) is added to the reaction and the mixture stirred at 20°-25° overnight. The reaction is concentrated. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is concentrated and the residue chromatographed on silica gel (10% ethyl acetate/hexane) to yield 51 g of crystalline 2,4-bis]pyrrolidino]-6-chloropyrimidine. Immediately after the initial addition of reagents, two spots are seen with 25% ethyl acetate on a silica gel plate. These are the 2- and the 4- adducts. The bis product forms over time. It moves between these first two spots. The 51 g of product is reacted with piperazine (40 g) in 100 ml of dry pyridine at 100° for 50 h. The reaction is concentrated. The residue is partitioned between methylene chloride and sodium bicarbonate solution. The organic phase is dried and concentrated. The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride to give the title compound, NMR (CDCl3) 1.90, 2.9, 3.35 and 4.80 δ.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
51 g
Type
reactant
Reaction Step Six
Quantity
40 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。